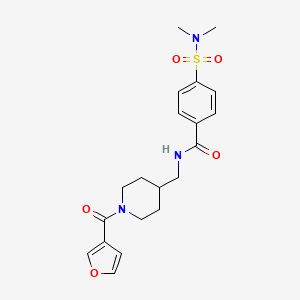
N-benzyl-5-bromo-2-chloro-N-(2-hydroxyethyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-5-bromo-2-chloro-N-(2-hydroxyethyl)pyridine-3-carboxamide is a complex organic compound characterized by its bromine, chlorine, and hydroxyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-5-bromo-2-chloro-N-(2-hydroxyethyl)pyridine-3-carboxamide typically involves multiple steps, starting with the formation of the pyridine ring. One common approach is the reaction of 5-bromo-2-chloropyridine-3-carboxylic acid with benzylamine and 2-hydroxyethylamine under specific conditions, such as refluxing in an inert atmosphere with a suitable solvent like dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening of reaction conditions can also be employed to optimize the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: N-benzyl-5-bromo-2-chloro-N-(2-hydroxyethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The bromine and chlorine atoms can be oxidized to form corresponding halogenated derivatives.
Reduction: The compound can be reduced to remove halogen atoms, resulting in different structural isomers.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as acyl chlorides and anhydrides are used for esterification, while alkyl halides are used for etherification.
Major Products Formed:
Oxidation Products: Bromine and chlorine derivatives.
Reduction Products: Derivatives with fewer halogen atoms.
Substitution Products: Ester and ether derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: N-benzyl-5-bromo-2-chloro-N-(2-hydroxyethyl)pyridine-3-carboxamide has shown potential as a bioactive molecule in biological studies. It can be used to probe biological systems and study enzyme interactions.
Medicine: The compound's unique structure allows it to be explored as a lead compound in drug discovery. Its potential pharmacological properties are being investigated for therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: In the chemical industry, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various industrial applications, including the production of advanced polymers and coatings.
Wirkmechanismus
The mechanism by which N-benzyl-5-bromo-2-chloro-N-(2-hydroxyethyl)pyridine-3-carboxamide exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways involved would need to be determined through experimental studies.
Vergleich Mit ähnlichen Verbindungen
N-Benzyl-5-bromo-2-chlorobenzamide
N-(4-Bromo-phenyl)-2-chloro-benzamide
Benzamide, 5-bromo-2-chloro-N-(phenylmethyl)-
Uniqueness: N-benzyl-5-bromo-2-chloro-N-(2-hydroxyethyl)pyridine-3-carboxamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its pyridine ring and multiple halogen atoms provide distinct reactivity compared to similar compounds, making it a valuable tool in scientific research and industrial applications.
Eigenschaften
IUPAC Name |
N-benzyl-5-bromo-2-chloro-N-(2-hydroxyethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClN2O2/c16-12-8-13(14(17)18-9-12)15(21)19(6-7-20)10-11-4-2-1-3-5-11/h1-5,8-9,20H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDIQOBXYREFOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)C(=O)C2=C(N=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbutanoic acid](/img/structure/B2893289.png)
![1-[(E)-But-2-enyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2893290.png)


![4-[(2-methyl-1H-benzimidazol-1-yl)methyl]benzoic acid hydrochloride](/img/new.no-structure.jpg)





![3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2893308.png)

![N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide](/img/structure/B2893310.png)
![2-(Benzyloxy)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)ethan-1-one](/img/structure/B2893312.png)
